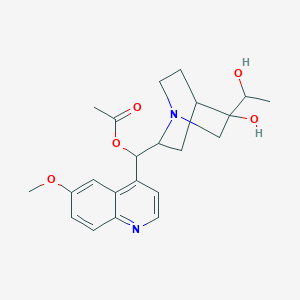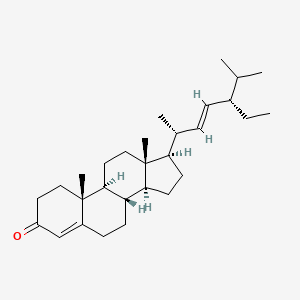
Linoleic Acid Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The linoleic acid Quant-PAK has been designed for the convenient, precise quantification of linoleic acid by GC- or LC-MS. It includes a 50 µg vial of linoleic acid-d4 and a precisely weighed vial of unlabeled linoleic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled linoleic acid can be used to quantify the linoleic acid-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
1. Topical Drug Delivery System
Linoleic acid has been utilized in the development of innovative nanovesicles for topical drug delivery. These natural vesicles, containing linoleic acid, have demonstrated suitable physico-chemical features for topical administration, improving percutaneous permeation and antioxidant activity of drugs like ammonium glycyrrhizinate (Cristiano et al., 2021).
2. Nutraceuticals and Food Preservation
Linoleic acid's antioxidant properties have been studied for potential use as preservatives or nutraceuticals in the food industry. Artificial Neural Networks (ANNs) have been applied to predict the antioxidant capacity of essential oils containing linoleic acid, demonstrating the feasibility of using computational techniques to predict the antioxidant activity of complex natural products (Cabrera & Prieto, 2010).
3. Skin Penetration and Enhancement
Linoleic acid has been studied for its capacity to penetrate the skin and affect the barrier characteristics of the skin. The application of linoleic acid has shown varying abilities to penetrate the skin and change the distribution of fatty acids within the skin layers, which is relevant for pharmaceutical and cosmetic formulations (Čižinauskas et al., 2017).
4. Anaerobic Degradation and Environmental Impact
The anaerobic degradability and inhibitory effects of linoleic acid have been examined, highlighting its role in environmental applications. It was found that linoleic acid can be anaerobically degraded to various saturated and unsaturated products, indicating its potential in the treatment of wastewaters containing vegetable oils (Lalman & Bagley, 2000).
5. Nutrition and Metabolism Research
In nutritional research, particularly in pediatrics, linoleic acid has been a focus due to its role as a precursor to essential fatty acids. Stable isotope techniques have been used to study the metabolism of linoleic acid, demonstrating its conversion into longer-chain polyunsaturated fatty acids, and its potential benefits in dietary intake (Koletzko et al., 1998).
Properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
